molecular formula C18H24IN3 B14436979 Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)- CAS No. 74037-52-8

Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)-

Cat. No.: B14436979
CAS No.: 74037-52-8
M. Wt: 409.3 g/mol
InChI Key: GYMFGVMTXNOJDF-UHFFFAOYSA-N
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Description

Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)- is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives often involves multi-step organic reactions. For Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)-, a common synthetic route might include:

    Formation of the Pyridine Ring: This can be achieved through methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Iodobenzyl Group: This step typically involves electrophilic aromatic substitution reactions where an iodinated benzyl halide reacts with the pyridine ring.

    Attachment of the Diethylaminoethyl Group: This can be done through nucleophilic substitution reactions where a diethylaminoethyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of pyridine derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be effective in introducing various substituents onto the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Pyridine derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halides (e.g., iodobenzyl halide) and organometallic reagents (e.g., Grignard reagents).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridines.

Scientific Research Applications

Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)- has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    α-Picoline: A methyl-substituted pyridine.

    β-Picoline: Another methyl-substituted pyridine with different substitution patterns.

    2,6-Lutidine: A dimethyl-substituted pyridine.

Uniqueness

The iodinated benzyl group, in particular, can participate in unique substitution reactions, while the diethylaminoethyl group can enhance solubility and biological activity .

Properties

CAS No.

74037-52-8

Molecular Formula

C18H24IN3

Molecular Weight

409.3 g/mol

IUPAC Name

N,N-diethyl-N'-[(3-iodophenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine

InChI

InChI=1S/C18H24IN3/c1-3-21(4-2)12-13-22(18-10-5-6-11-20-18)15-16-8-7-9-17(19)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3

InChI Key

GYMFGVMTXNOJDF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CC1=CC(=CC=C1)I)C2=CC=CC=N2

Origin of Product

United States

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